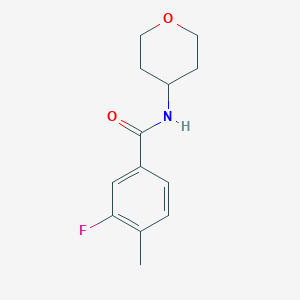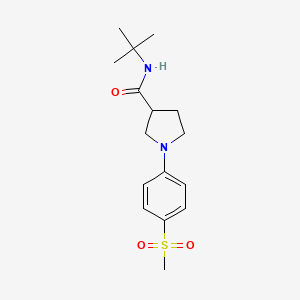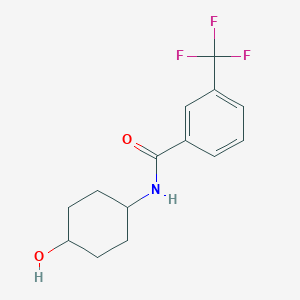![molecular formula C14H15N3S B12233334 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B12233334.png)
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine: is a complex organic compound that features a unique fusion of thieno[3,2-c]pyridine and cyclopenta[d]pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and thiophenes can be subjected to cyclization reactions using catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. These inhibitors can be used to study enzyme function and regulation .
Medicine
Medicinally, this compound has shown promise in the development of new therapeutic agents. Its derivatives have been investigated for their potential to treat various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. These materials can be applied in the fields of electronics and photonics .
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline
- 4H,5H,6H,7H-thieno[3,2-c]pyridine
- 4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one
Uniqueness
What sets 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine apart is its unique combination of fused ring systems, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or physical properties .
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
5-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C14H15N3S/c1-2-11-12(3-1)15-9-16-14(11)17-6-4-13-10(8-17)5-7-18-13/h5,7,9H,1-4,6,8H2 |
InChI Key |
HSRRZBNBJHZMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC4=C(C3)C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12233262.png)

![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12233268.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one](/img/structure/B12233276.png)
![6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12233293.png)
![4-[(2-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12233306.png)
![1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12233313.png)
![N-{[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12233319.png)

![4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12233332.png)

![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B12233338.png)
![4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12233339.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine](/img/structure/B12233340.png)
